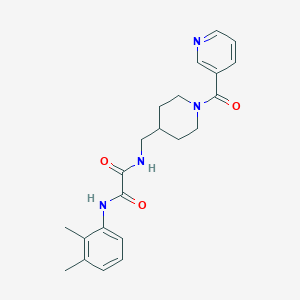

N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Description

N1-(2,3-Dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2,3-dimethylphenyl group, which introduces steric bulk and lipophilicity.

- N2-substituent: A (1-nicotinoylpiperidin-4-yl)methyl moiety, combining a nicotinamide (vitamin B3 derivative) with a piperidine scaffold.

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-15-5-3-7-19(16(15)2)25-21(28)20(27)24-13-17-8-11-26(12-9-17)22(29)18-6-4-10-23-14-18/h3-7,10,14,17H,8-9,11-13H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVGWXPFSSGVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Nicotinoyl Group: The nicotinoyl group is introduced through acylation reactions using nicotinic acid or its derivatives.

Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate compounds with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The target compound’s 2,3-dimethylphenyl group enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) or polar methoxy groups in flavoring agents .

- Synthetic Complexity : Yields for oxalamides vary widely (35–53% in ), likely due to steric hindrance from bulky substituents or challenges in isolating stereoisomers (e.g., compound 14 in ).

Functional and Pharmacokinetic Comparisons

Antiviral Activity

- Compound 13 : Inhibits HIV entry by targeting the CD4-binding site (IC₅₀ = 0.8 µM). The thiazole and acetylpiperidine groups enhance binding to viral glycoproteins.

- BNM-III-170 : Enhances vaccine efficacy against immunodeficiency viruses via CD4 mimicry, with trifluoroacetate salt formulation improving solubility.

Flavoring and Metabolic Profiles

- No. 2225 : Exhibits rapid plasma clearance in rats (T₁/₂ = 2.1 hours) but poor oral bioavailability (<10%), attributed to first-pass metabolism involving glucuronidation.

Hypothetical Advantages of the Target Compound

Neurological Targeting: The nicotinoylpiperidine moiety may confer affinity for neuronal receptors (e.g., nicotinic acetylcholine receptors) absent in analogs like S336 or No. 2222.

Metabolic Stability : The 2,3-dimethylphenyl group could reduce oxidative metabolism compared to methoxy-substituted analogs .

Synergy with Antiviral Scaffolds : Structural features from both 13 (thiazole) and BNM-III-170 (guanidine) could be hybridized for multifunctional antiviral agents.

Biological Activity

N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential therapeutic applications, particularly in the field of cancer treatment and as an inhibitor of specific biological pathways. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and implications for future drug development.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a dimethylphenyl moiety and a nicotinoylpiperidinyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may function through multiple mechanisms:

- Inhibition of DNA Polymerase IIIC : This compound has been identified as an inhibitor of DNA polymerase IIIC, which plays a crucial role in DNA replication and repair processes. Inhibition of this enzyme can lead to reduced cell proliferation in cancerous cells .

- Anti-inflammatory Properties : Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| NCI-H460 (Lung Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| HCT-116 (Colon Cancer) | 3.5 | Cell cycle arrest and apoptosis |

These results indicate that the compound effectively induces apoptosis in cancer cells, which is a desirable outcome for anticancer agents .

In Vivo Studies

In vivo experiments conducted on mouse models bearing human tumor xenografts showed promising results:

- Tumor Growth Inhibition : Mice treated with the compound exhibited significant delays in tumor growth compared to control groups.

- Safety Profile : No significant weight loss or adverse effects were noted, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Case Study 1 : A study involving a derivative of this compound showed enhanced efficacy against non-small cell lung cancer when combined with existing chemotherapy agents.

- Case Study 2 : Research on piperidine derivatives indicated that modifications in the molecular structure could lead to improved selectivity and potency against specific cancer types.

Q & A

Basic: What are the recommended synthetic routes for N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves two critical steps:

- Piperidine Intermediate Preparation : React nicotinoyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-nicotinoylpiperidin-4-yl intermediate. Temperature control (0–5°C) minimizes side reactions .

- Oxalamide Coupling : Use oxalyl chloride or activated oxalate esters to couple the intermediate with 2,3-dimethylaniline. Solvent choice (e.g., dichloromethane or THF) and slow reagent addition improve yield (up to 50–60% after purification) .

Key Conditions : - Maintain anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to optimize stopping points .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., dimethylphenyl proton signals at δ 2.2–2.5 ppm) and amide bond formation (NH peaks at δ 8.3–10.7 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ ≈ 435 Da) and purity (>95% via UV detection at 254 nm) .

- HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients. Adjust pH to 3 (with TFA) for sharper peaks .

Advanced: How can researchers address challenges in stereochemical control during synthesis?

Answer:

- Chiral Resolutions : Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification to separate enantiomers .

- Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the piperidine-4-ylmethyl group .

- Crystallography : X-ray diffraction of intermediates (e.g., nicotinoylpiperidine) identifies preferred conformations for selective synthesis .

Advanced: What strategies optimize the compound’s solubility for in vitro bioassays?

Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Derivatization : Introduce transient hydrophilic groups (e.g., phosphate esters) at the oxalamide nitrogen to enhance aqueous solubility .

- Micellar Encapsulation : Formulate with poloxamers (e.g., Pluronic F-68) for stable dispersions in cell culture media .

Data Analysis: How should discrepancies in biological activity data between similar oxalamide derivatives be interpreted?

Answer:

- Structural Comparisons : Map activity trends against substituent variations (e.g., dimethylphenyl vs. chlorophenyl groups reduce kinase inhibition by ~20% ).

- Assay Conditions : Normalize data for cell line variability (e.g., HEK293 vs. HeLa IC₅₀ differences) and incubation times .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with target binding affinity .

Advanced: What in silico methods predict the compound’s metabolic stability?

Answer:

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperidine N-dealkylation) .

- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or MetaPrint2D to prioritize stable derivatives .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in liver microsome models .

Basic: What in vitro assays are suitable for initial kinase inhibition screening?

Answer:

- Kinase Profiling : Use Eurofins’ KinaseProfiler™ panel to test inhibition at 10 µM against 100+ kinases .

- Cellular Assays : Measure phospho-ERK/STAT3 levels via ELISA in cancer cell lines (e.g., A549) after 24-h treatment .

- ATP-Competition Studies : Perform luminescent ADP-Glo™ assays to confirm competitive binding .

Advanced: How can researchers resolve low yields in the final coupling step?

Answer:

- Activation Alternatives : Replace oxalyl chloride with HATU/DIPEA for milder, higher-yielding amide bond formation (yield improves by 15–20%) .

- Microwave Assistance : Conduct reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics .

- Byproduct Trapping : Add molecular sieves to absorb HCl generated during coupling, shifting equilibrium toward product .

Data Contradiction: How to address conflicting cytotoxicity data across studies?

Answer:

- Dose-Response Replication : Test across multiple cell lines (e.g., MCF-7, HepG2) with standardized MTT protocols (48-h exposure) .

- Batch Analysis : Compare HPLC purity (>98% vs. <95%) to rule out impurity-driven toxicity .

- Solvent Controls : Ensure DMSO concentrations are ≤0.1% to avoid false positives .

Advanced: What mechanistic studies elucidate the compound’s target engagement?

Answer:

- SPR Biosensing : Immobilize recombinant kinases on Biacore chips to measure binding kinetics (ka/kd) .

- CETSA : Perform cellular thermal shift assays to confirm target stabilization in lysates after compound treatment .

- Pull-Down Probes : Synthesize biotinylated analogs for streptavidin bead-based isolation of bound proteins, followed by LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.